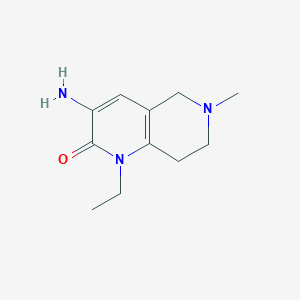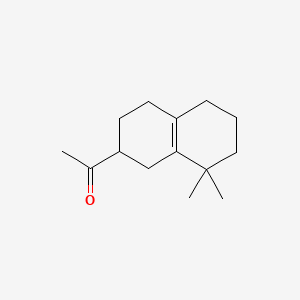
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon ist eine komplexe organische Verbindung, die zur Klasse der Naphthyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Naphthyridinringsystem mit einer Aminogruppe und einer Ketonfunktionsgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen. Ausgehend von einem Naphthyridinderivat kann die Einführung einer Aminogruppe beispielsweise durch nucleophile Substitutionsreaktionen erfolgen. Die Methylgruppe kann durch Alkylierungsreaktionen eingeführt werden, und die Ketonfunktionsgruppe kann durch Oxidationsreaktionen eingebaut werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Katalysatoren, kontrollierten Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Ketongruppe kann unter starken Oxidationsbedingungen weiter zu Carbonsäuren oxidiert werden.
Reduktion: Die Ketongruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Ketongruppe zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine Aminogruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Funktion beeinflussen. Die Ketongruppe kann an Redoxreaktionen teilnehmen und zelluläre Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Amino-5,6,7,8-tetrahydronaphthalin: Ähnliche Struktur, aber ohne die Ketonfunktionsgruppe.
5-Aminotetralin: Eine weitere verwandte Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanon ist einzigartig durch das Vorhandensein sowohl einer Aminogruppe als auch einer Ketonfunktionsgruppe am Naphthyridinringsystem. Diese Kombination von funktionellen Gruppen verleiht ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität und macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
1447960-44-2 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-7(15)9-5-8-6-14(2)4-3-10(8)13-11(9)12/h5H,3-4,6H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
SBVFNNONOQMPAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2CCN(CC2=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



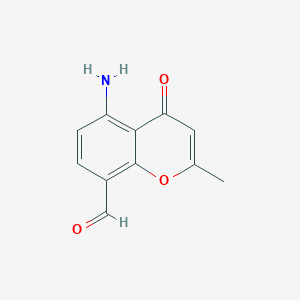
![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
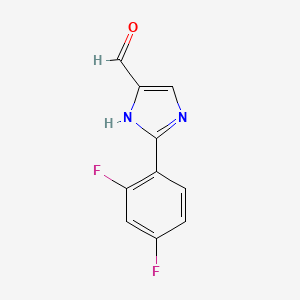
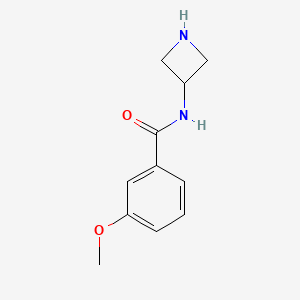

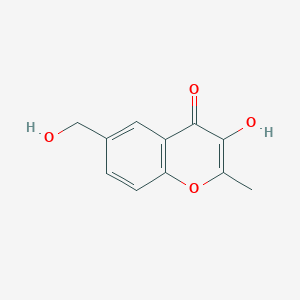

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

